molecular formula C7H16O3S B2399460 3,3-Dimethylbutyl methanesulfonate CAS No. 69436-45-9

3,3-Dimethylbutyl methanesulfonate

Cat. No.: B2399460
CAS No.: 69436-45-9
M. Wt: 180.26
InChI Key: DCTROTZBSDPXSM-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl methanesulfonate: is an organic compound with the molecular formula C₇H₁₆O₃S. It is a methanesulfonate ester derived from 3,3-dimethylbutanol and methanesulfonic acid. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutyl methanesulfonate can be synthesized through the esterification of 3,3-dimethylbutanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-dimethylbutyl methanesulfonate involves the alkylation of nucleophilic sites in organic molecules. The methanesulfonate group acts as a leaving group, allowing the 3,3-dimethylbutyl moiety to form covalent bonds with nucleophiles. This process is crucial in many synthetic and biological applications .

Comparison with Similar Compounds

  • 3,3-Dimethylbutyl chloride
  • 3,3-Dimethylbutyl bromide
  • 3,3-Dimethylbutyl tosylate

Comparison: 3,3-Dimethylbutyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to halides like chloride and bromide. This makes it more reactive in nucleophilic substitution reactions. Additionally, it is less toxic and more environmentally friendly compared to tosylates .

Properties

IUPAC Name

3,3-dimethylbutyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTROTZBSDPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,3-dimethylbutan-1-ol (20.2 g) and triethylamine (41.3 mL) in THF (200 mL) was added methanesulfonyl chloride (24.9 g) under ice-cooling, and the mixture was stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (36.5 g) as a red-orange oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,3-dimethyl-1-butanol (2 ml) in dichloromethane (48 ml), under nitrogen, was added triethylamine (4.64 ml) and the resulting solution cooled to 0/C. Methanesulphonylchloride (1.28 ml) was then added dropwise via syringe and stirring continued for 18 h as the reaction warmed to room temperature. The reaction was then concentrated onto silica and purified by flash chromatography to give the title compound as a yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two

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